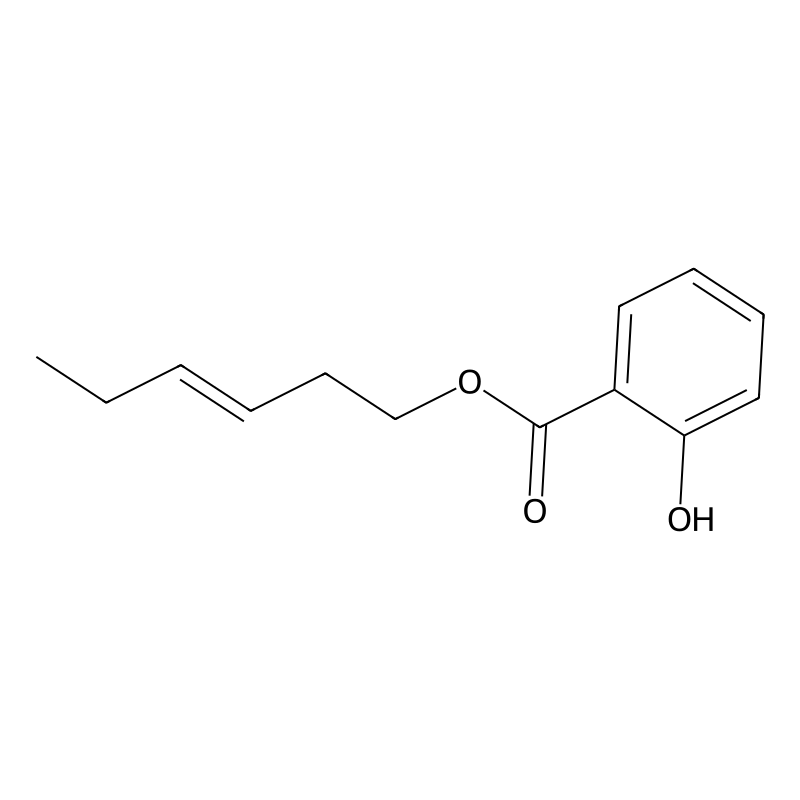

cis-3-Hexenyl salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Fragrance Ingredient in Cosmetics

Summary of Application: Cis-3-Hexenyl salicylate is often used as a fragrance ingredient in cosmetics.

Methods of Application: In the cosmetics industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired scent. The exact methods of application and experimental procedures would depend on the specific product being developed.

Results or Outcomes: The use of cis-3-Hexenyl salicylate in cosmetics can enhance the product’s appeal to consumers. .

Chemical Research

Summary of Application: Cis-3-Hexenyl salicylate can be used in chemical research due to its specific properties.

Methods of Application: In chemical research, cis-3-Hexenyl salicylate could be used in various experiments. The exact methods of application and experimental procedures would depend on the specific research context.

Results or Outcomes: The outcomes of using cis-3-Hexenyl salicylate in chemical research would vary greatly depending on the specific experiments conducted.

Flavouring Agent in Food

Summary of Application: Cis-3-Hexenyl salicylate is used as a flavouring agent.

Methods of Application: In the food industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired flavour. The exact methods of application and experimental procedures would depend on the specific product being developed.

Results or Outcomes: The use of cis-3-Hexenyl salicylate in food can enhance the product’s appeal to consumers. .

Perfumery

Summary of Application: Cis-3-Hexenyl salicylate is used in perfumery for its solar, ylang-ylang, and tuberose notes.

Methods of Application: In the perfume industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired scent. The exact methods of application and experimental procedures would depend on the specific product being developed.

Results or Outcomes: The use of cis-3-Hexenyl salicylate in perfumes can enhance the product’s appeal to consumers. .

Gas Chromatography

Summary of Application: Cis-3-Hexenyl salicylate can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.

Methods of Application: In gas chromatography, cis-3-Hexenyl salicylate could be used as a standard for calibration or as a substance of interest in various experiments. The exact methods of application and experimental procedures would depend on the specific research context.

Results or Outcomes: The outcomes of using cis-3-Hexenyl salicylate in gas chromatography would vary greatly depending on the specific experiments conducted.

Chemical Safety Assessment

Summary of Application: Cis-3-Hexenyl salicylate has been studied for its boiling point at 101.325 kPa, which is an important parameter in chemical safety assessment.

Methods of Application: The boiling point was determined using the Siwoloboff method in a GLP-compliant study conducted in line with OECD 103, EU Method A.2 and EPA OPPTS 830.7220.

Results or Outcomes: The boiling point of cis-3-Hexenyl salicylate was determined to be 577 K (303°C) at 101.325 kPa.

Cis-3-Hexenyl salicylate is an organic compound characterized by its colorless, transparent liquid form and fresh fragrance, reminiscent of green notes and floral undertones. Its molecular formula is , with a molecular weight of approximately 220.26 g/mol. The compound is also known by several synonyms, including Pipol Salicylate and Cis-3-hexenyl 2-hydroxybenzoate. It is primarily synthesized through esterification reactions involving salicylic acid and cis-3-hexenol, a process that imparts its distinctive green aroma reminiscent of cut grass .

- Esterification Reaction: This involves the reaction between salicylic acid and cis-3-hexen-1-ol, where the hydroxyl group of the acid reacts with the alcohol to form the ester.

- Transesterification Reaction: This method utilizes methyl salicylate and cis-3-hexen-1-ol, where the methyl group is replaced by the hexenyl group, also resulting in the formation of the ester .

The general reaction can be represented as follows:

Cis-3-Hexenyl salicylate exhibits various biological activities, particularly in the field of plant signaling. It is known to play a role in inter-plant communication, where it can stimulate plant defense mechanisms against herbivores. Additionally, it has been recognized for its potential applications in pest management due to its ability to attract natural predators of agricultural pests .

The compound has also been evaluated for its safety in cosmetic formulations, with studies indicating it may cause allergic reactions in sensitive individuals but generally poses low toxicity when used appropriately .

The synthesis of cis-3-Hexenyl salicylate can be achieved through the following methods:

- Esterification:

- Reactants: Salicylic acid and cis-3-hexenol.

- Conditions: Typically performed under reflux conditions with a catalyst such as sulfuric acid.

- Transesterification:

The yield from these reactions can be high, often exceeding 89%, depending on the specific conditions employed during synthesis.

Cis-3-Hexenyl salicylate finds extensive use in various industries:

- Fragrance Industry: It is utilized in perfumery for its fresh, green aroma, often incorporated into floral and fougere compositions.

- Food Industry: Approved as a food additive in both the FDA and EU, it contributes flavor profiles reminiscent of fresh fruits.

- Cosmetics: Employed in personal care products for its pleasant scent and potential skin benefits .

Research indicates that cis-3-Hexenyl salicylate interacts with various biological systems. It has been studied for its role in enhancing plant defenses against herbivores by attracting beneficial insects that prey on pests. Furthermore, its incorporation into cosmetic formulations necessitates evaluating potential allergenic responses among users .

Cis-3-Hexenyl salicylate shares similarities with several other compounds, particularly those derived from hexenols or salicylic acid derivatives. Here are some comparable compounds:

| Compound Name | Key Features | Unique Attributes |

|---|---|---|

| Cis-3-Hexenol | Green leaf alcohol; used in flavoring | Strongly associated with fresh-cut grass aroma |

| Cis-3-Hexenyl Acetate | Colorless liquid; used as a flavoring agent | Strong green aroma; effective semiochemical |

| Hexyl Salicylate | Floral scent; used in perfumes | More floral than green; lacks distinct cut grass note |

| Cis-3-Hexenyl Butyrate | Distinct apple aroma; used in food flavoring | Provides fruity notes; less floral than cis-3-Hexenyl salicylate |

| Trans-3-Hexenyl Salicylate | Diastereoisomer; less commonly used | Different olfactory profile; less green notes |

Cis-3-Hexenyl salicylate stands out due to its unique combination of green notes and floral undertones, making it particularly valuable in fragrance formulations that require a fresh and vibrant character .

The comprehensive spectroscopic characterization of cis-3-hexenyl salicylate (CAS: 65405-77-8, molecular formula C₁₃H₁₆O₃, molecular weight: 220.26 g/mol) provides essential analytical insights into its molecular structure and chemical properties [1] [3]. This ester compound, formed through the condensation of salicylic acid with cis-3-hexen-1-ol, exhibits characteristic spectral features that enable precise identification and structural elucidation across multiple analytical techniques [7] [15].

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance spectroscopic analysis of cis-3-hexenyl salicylate reveals distinctive chemical shift patterns that reflect the compound's complex molecular architecture [1] [2]. The proton Nuclear Magnetic Resonance spectrum, recorded at 90 megahertz in deuterated chloroform, demonstrates well-resolved signals across multiple chemical shift regions [1].

Proton Nuclear Magnetic Resonance Chemical Shifts

The proton Nuclear Magnetic Resonance spectrum of cis-3-hexenyl salicylate exhibits characteristic chemical shifts that provide detailed structural information [1]. The phenolic hydroxyl proton appears as the most downfield signal at 10.78 parts per million, consistent with the intramolecular hydrogen bonding typical of salicylic acid derivatives [1] [21]. This significant downfield shift reflects the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring system [23].

The aromatic region displays multiple signals between 6.87 and 7.83 parts per million, characteristic of the substituted benzene ring [1]. These signals correspond to the four aromatic protons on the salicylate moiety, with chemical shifts at 7.83, 7.43, 6.97, and 6.87 parts per million [1]. The pattern and chemical shifts are consistent with the ortho-disubstituted benzene ring bearing both hydroxyl and ester functionalities [25].

The olefinic protons of the cis-3-hexenyl chain appear at 5.55 and 5.40 parts per million, marked with asterisks indicating their coupling relationship [1]. These chemical shifts are characteristic of alkene protons in a cis configuration, where the reduced steric hindrance compared to trans isomers results in slightly upfield positioning [44].

The aliphatic region shows signals at 4.342, 2.52, 2.09, and 0.98 parts per million [1]. The signal at 4.342 parts per million corresponds to the methylene protons adjacent to the ester oxygen (OCH₂), which experience deshielding due to the electronegative oxygen atom [1]. The remaining aliphatic signals represent the methylene and methyl groups of the hexenyl chain, with chemical shifts consistent with their structural environments [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

The Carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through characteristic chemical shifts of carbon environments [1] [20]. The carbonyl carbon of the ester group appears at 170.16 parts per million, consistent with the typical range for aromatic ester carbonyls (170-185 parts per million) [20].

| Carbon Position | Chemical Shift (ppm) | Relative Intensity | Assignment |

|---|---|---|---|

| Carbonyl C=O | 170.16 | 387 | Ester carbonyl |

| Aromatic C-OH | 161.85 | 591 | Phenolic carbon |

| Olefinic C-3 | 135.59 | 823 | Alkene carbon |

| Olefinic C-4 | 134.98 | 849 | Alkene carbon |

| Aromatic carbons | 129.95-112.65 | 457-1000 | Benzene ring |

| OCH₂ | 64.82 | 941 | Ester linkage |

| Aliphatic carbons | 26.78-14.21 | 651-796 | Alkyl chain |

The aromatic carbon region shows multiple signals between 112.65 and 161.85 parts per million, characteristic of the substituted benzene ring system [1] [20]. The phenolic carbon bearing the hydroxyl group appears at 161.85 parts per million, reflecting the electron-donating effect of the hydroxyl substituent [20].

The olefinic carbons of the cis-double bond appear at 135.59 and 134.98 parts per million, within the expected range for alkene carbons (115-140 parts per million) [1] [20]. The close proximity of these chemical shifts indicates the symmetrical nature of the cis-3-hexene system [20].

Fourier-Transform Infrared Vibrational Signatures

The Fourier-Transform Infrared spectroscopic analysis of cis-3-hexenyl salicylate reveals characteristic vibrational frequencies that provide detailed information about functional group presence and molecular interactions [11] [14]. The spectrum exhibits several diagnostic absorption bands that enable structural confirmation and purity assessment [33] [34].

Hydroxyl Group Vibrations

The phenolic hydroxyl group of the salicylate moiety produces a characteristic broad absorption band in the 3200-3600 wavenumber region [35] [39]. This absorption appears as a hydrogen-bonded hydroxyl stretch, significantly broader than free hydroxyl groups due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen [40]. The broadening and frequency shift reflect the strength of the hydrogen bonding interaction, which is enhanced by the electron-withdrawing nature of the ester carbonyl group [33] [35].

Carbonyl Stretching Vibrations

The ester carbonyl group exhibits a strong absorption band characteristic of aromatic ester compounds [28] [34]. The carbonyl stretching frequency appears in the range of 1680-1730 wavenumber, consistent with the conjugation between the carbonyl group and the aromatic ring system [30] [34]. This frequency is lower than that of aliphatic esters (1750-1735 wavenumber) due to the electron delocalization from the aromatic system into the carbonyl group [28] [43].

The intensity of this absorption is particularly strong, as carbonyl stretching vibrations typically produce the most intense peaks in ester infrared spectra [34]. The exact frequency within this range depends on the degree of conjugation and the electronic effects of the phenolic hydroxyl group [33] [36].

Aromatic Ring Vibrations

The benzene ring system produces characteristic absorption patterns in multiple spectral regions [37] [42]. The aromatic carbon-carbon stretching vibrations appear as two distinct bands at approximately 1600 and 1500-1430 wavenumber, diagnostic of substituted benzene rings [29] [45]. These bands correspond to the in-plane skeletal vibrations of the aromatic ring and are consistently observed in substituted aromatics [37].

The aromatic carbon-hydrogen stretching vibrations occur in the 3100-3050 wavenumber region, distinguishable from aliphatic carbon-hydrogen stretches which appear below 3000 wavenumber [29] [41]. This differentiation is particularly useful for confirming the presence of aromatic functionality in the molecule [44].

Alkene and Aliphatic Vibrations

The cis-double bond in the hexenyl chain produces a characteristic carbon-carbon stretching vibration in the 1620-1680 wavenumber region [29] [44]. This absorption is typically weak to moderate in intensity and may overlap with aromatic ring vibrations, requiring careful spectral interpretation [44].

The alkene carbon-hydrogen stretching appears slightly above 3000 wavenumber, providing additional confirmation of the unsaturated aliphatic chain [44]. The aliphatic carbon-hydrogen stretching vibrations of the saturated portions of the hexenyl chain appear in the 2850-3000 wavenumber region [41].

Ester Linkage Vibrations

The carbon-oxygen stretching vibrations of the ester linkage appear as multiple bands in the 1000-1300 wavenumber region [28] [34]. These absorptions result from the asymmetric coupled vibrations of the carbon-carbon-oxygen and oxygen-carbon-carbon bonds within the ester functional group [36]. The exact frequencies depend on the nature of both the acid and alcohol components of the ester [34].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Phenolic O-H | 3200-3600 | Medium-Strong | Hydrogen-bonded stretch |

| Aromatic C-H | 3050-3100 | Medium | Aromatic stretch |

| Aliphatic C-H | 2850-3000 | Strong | Alkyl stretch |

| C=O ester | 1680-1730 | Very Strong | Carbonyl stretch |

| Aromatic C=C | 1600, 1500-1430 | Medium-Strong | Ring vibrations |

| C=C alkene | 1620-1680 | Weak-Medium | Olefinic stretch |

| C-O ester | 1000-1300 | Strong | Ester linkage |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of cis-3-hexenyl salicylate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound [3] [7]. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular weight of the intact molecule [15] [48].

Molecular Ion and Primary Fragmentation

The molecular ion peak of cis-3-hexenyl salicylate exhibits moderate intensity, characteristic of aromatic ester compounds [49] [50]. The presence of the aromatic ring system provides stabilization to the molecular ion, resulting in a more prominent peak compared to purely aliphatic esters [50]. The molecular ion readily undergoes fragmentation through several competing pathways [46] [47].

The most abundant fragmentation pathway involves the cleavage of the ester bond, producing characteristic fragments that enable structural elucidation [49]. The base peak in the mass spectrum appears at mass-to-charge ratio 120, representing 99.99% relative intensity [3]. This fragment corresponds to the salicylic acid-derived portion of the molecule following ester bond cleavage [49].

Diagnostic Fragment Ions

Several diagnostic fragment ions provide structural information about both the salicylic acid and hexenyl portions of the molecule [3] [49]. The fragment at mass-to-charge ratio 121 (92.92% relative intensity) represents the protonated form of the salicylic acid fragment [3]. The fragment at mass-to-charge ratio 82 (94.81% relative intensity) corresponds to the loss of additional functional groups from the aromatic system [3].

The hexenyl portion of the molecule produces characteristic fragments including mass-to-charge ratio 55 (95.43% relative intensity) and mass-to-charge ratio 41 (68.05% relative intensity) [3]. These fragments are consistent with the typical fragmentation patterns of unsaturated aliphatic chains and provide confirmation of the hexenyl structural component [49] [52].

McLafferty Rearrangement

The mass spectrum shows evidence of McLafferty rearrangement, a characteristic fragmentation mechanism observed in ester compounds [49] [51]. This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons [51]. The resulting fragments provide additional structural information and contribute to the overall fragmentation pattern [49].

The McLafferty rearrangement is particularly favored in esters where the alcohol portion contains sufficient carbon atoms to accommodate the required six-membered transition state [49] [51]. In cis-3-hexenyl salicylate, this mechanism contributes to the formation of several observed fragment ions [49].

Aromatic Fragmentation Patterns

The salicylic acid portion of the molecule exhibits fragmentation patterns characteristic of substituted aromatic compounds [50]. The tropylium ion formation, common in benzyl-type systems, may contribute to certain fragments observed in the spectrum [50]. The loss of carbon monoxide from aromatic carbonyl-containing fragments is also observed, consistent with established aromatic fragmentation mechanisms [50].

| Fragment m/z | Relative Intensity (%) | Structural Assignment |

|---|---|---|

| 220 | Variable | Molecular ion [M]⁺- |

| 121 | 92.92 | [Salicylic acid + H]⁺ |

| 120 | 99.99 | Salicylic acid fragment |

| 82 | 94.81 | Aromatic fragment |

| 55 | 95.43 | Hexenyl fragment |

| 41 | 68.05 | Alkyl fragment |

Physical Description

Clear colorless liquid / Green balsamic

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 1660 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 1656 of 1660 companies with hazard statement code(s):;

H317 (82.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (11.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (87.8%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Benzoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester: ACTIVE

Benzoic acid, 2-hydroxy-, (3E)-3-hexen-1-yl ester: INACTIVE